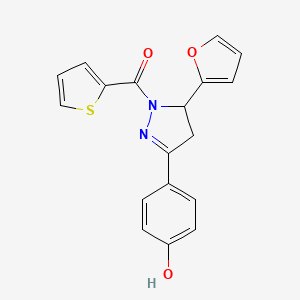
(6-Fluoro-4-((4-phenylbutan-2-yl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Fluoro-4-((4-phenylbutan-2-yl)amino)quinolin-3-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C25H28FN3O and a molecular weight of 405.517. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine nucleus, a quinoline ring, and a phenylbutan-2-yl group. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Fluoroquinolone Applications in Medical Research
Fluoroquinolones are a class of antibiotics with a broad range of applications in treating bacterial infections due to their ability to interfere with the DNA replication process of bacteria. Research into fluoroquinolones has yielded insights into their pharmacokinetics, mechanisms of action, and potential side effects. For example, studies have examined the absorption, metabolism, and excretion of ketanserin, a serotonin S2-receptor antagonist with a quinolinic structure, highlighting its comprehensive metabolism and the pathways involved (Meuldermans et al., 1988).
Neurological Research Applications
Quinoline derivatives are also investigated for their potential effects on the central nervous system. For example, research into the kynurenine pathway, which involves the metabolism of tryptophan into kynurenine and further into neuroactive compounds such as quinolinic acid, explores the implications for diseases like HIV/AIDS. This research has revealed significant alterations in the pathway activities in HIV/AIDS patients, providing insights into potential therapeutic targets (Bipath, Levay, & Viljoen, 2015).
Anticancer Research
Another area of interest is the application of quinoline derivatives in cancer research, where compounds are studied for their potential as therapeutic agents. For instance, positron emission tomography (PET) imaging using fluoro-labeled compounds has been explored to improve the diagnosis and treatment monitoring of cancers, such as prostate cancer, demonstrating the versatility and potential of fluoroquinolines in oncology (Rousseau et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-fluoro-4-(4-phenylbutan-2-ylamino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O/c1-18(10-11-19-8-4-2-5-9-19)28-24-21-16-20(26)12-13-23(21)27-17-22(24)25(30)29-14-6-3-7-15-29/h2,4-5,8-9,12-13,16-18H,3,6-7,10-11,14-15H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOSZOANOBBOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((4-phenylbutan-2-yl)amino)quinolin-3-yl)(piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

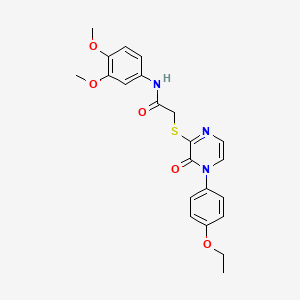
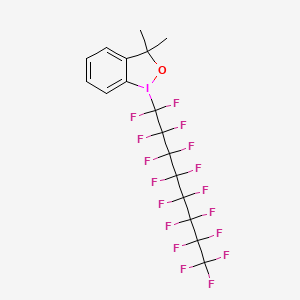
![N-[2-[[(4-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]benzamide](/img/structure/B2658820.png)

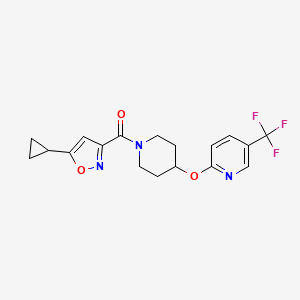
![N-(5-chloro-2-methylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2658826.png)


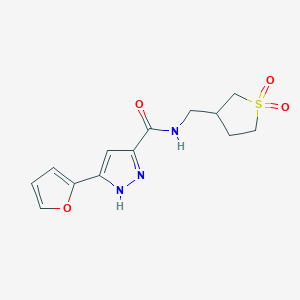
![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2658833.png)
![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2658835.png)
![5,6-dichloro-N-{5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-3-carboxamide](/img/structure/B2658838.png)
